molecular formula C22H22ClF3N4O B2889929 (4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride CAS No. 1185049-68-6

(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride

Cat. No.: B2889929
CAS No.: 1185049-68-6
M. Wt: 450.89
InChI Key: IGMOHYCNANBBTI-UHFFFAOYSA-N
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Description

This compound is a piperazine-based derivative featuring a 1-(p-tolyl)-1H-imidazol-2-yl moiety and a 2-(trifluoromethyl)phenyl methanone group. Its structure combines an imidazole ring (substituted with a p-tolyl group) linked to a piperazine scaffold, which is further connected to a trifluoromethyl-substituted aromatic ketone.

Properties

IUPAC Name

[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O.ClH/c1-16-6-8-17(9-7-16)29-11-10-26-21(29)28-14-12-27(13-15-28)20(30)18-4-2-3-5-19(18)22(23,24)25;/h2-11H,12-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMOHYCNANBBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride , with the CAS number 1189698-95-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C23H27ClN4O2C_{23}H_{27}ClN_{4}O_{2}, and it has a molecular weight of approximately 426.9 g/mol. The structure includes an imidazole ring, a piperazine moiety, and a trifluoromethyl phenyl group, which are crucial for its biological activity.

PropertyValue
Molecular Formula C₃₃H₂₇ClN₄O₂
Molecular Weight 426.9 g/mol
CAS Number 1189698-95-0

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Imidazole Ring : Condensation of an appropriate aldehyde with an amine.
  • Piperazine Derivative Formation : Reaction of the imidazole derivative with a piperazine.
  • Acylation : The final step involves acylation with a trifluoromethyl phenyl ketone derivative.

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives containing imidazole and piperazine structures are effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Table: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazoleMRSA8
2-methoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochlorideE. coli200

The biological activity is attributed to the compound's ability to interact with specific molecular targets such as enzymes and receptors involved in bacterial growth and resistance mechanisms. The imidazole moiety is particularly noted for its role in binding to active sites on these proteins, thereby inhibiting their function .

Case Studies

Several studies have explored the pharmacological potential of similar compounds:

  • Study on Antibacterial Activity : A study published in MDPI evaluated various derivatives for their efficacy against S. aureus and E. coli. The findings indicated that compounds with both imidazole and piperazine exhibited lower MIC values compared to standard antibiotics .
  • Immunomodulatory Effects : Another research highlighted the potential of imidazole derivatives in modulating immune responses, particularly through PD-L1 inhibition, suggesting a broader therapeutic application beyond antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents, linker groups, or heterocyclic cores. These variations influence physicochemical properties, binding affinity, and metabolic stability.

Key Structural Analogues

Compound Name & CAS Molecular Formula Molecular Weight Key Structural Features Notable Properties/Activities
Target Compound C₂₂H₂₁ClF₃N₄O¹ 473.9 - p-Tolyl-substituted imidazole
- Piperazine linker
- 2-(Trifluoromethyl)phenyl ketone
Data not available in evidence
3-Phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride (1189962-14-8) C₂₃H₂₇ClN₄O 410.9 - Propan-1-one linker
- Phenyl group at ketone position
Smiles provided; no activity data
(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride (1323490-64-7) C₁₇H₂₃ClN₄O₂ 350.8 - Ethyl-substituted imidazole
- 4-Methoxyphenyl ketone
Enhanced solubility due to methoxy group
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 65) C₂₀H₁₇F₃N₄O 410.4 - Benzimidazole core
- Piperidine linker
Synthesized via HBTU-mediated coupling (67% yield)
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (Compound 7) C₂₈H₂₉N₅O₂ 475.6 - Extended ethyl-piperazine linker
- Pyridine and methoxybenzyl groups
Dual histamine H₁/H₄ receptor ligand

Structural and Functional Insights

  • Imidazole Substitutions: The target compound’s p-tolyl group (methyl-substituted aryl) may enhance lipophilicity compared to the ethyl group in CAS 1323490-64-7 .
  • Linker and Core Modifications :

    • Piperazine vs. Piperidine : Piperazine (target compound) offers two nitrogen atoms for hydrogen bonding, while piperidine (Compound 65) has a single nitrogen, affecting basicity and conformational flexibility .
    • Ketone Position : The 2-(trifluoromethyl)phenyl group in the target compound may improve metabolic stability compared to 4-methoxyphenyl (CAS 1323490-64-7) due to the electron-withdrawing CF₃ group .
  • Synthetic Routes :

    • Analogous compounds are synthesized via HBTU-mediated amide coupling (e.g., Compound 65 ) or nucleophilic aromatic substitution (e.g., bipyridine derivatives ).

Implications for Drug Design

  • The trifluoromethyl group in the target compound and Compound 65 may enhance membrane permeability and resistance to oxidative metabolism .
  • Piperazine linkers (target compound, CAS 1189962-14-8) are advantageous for introducing solubilizing groups or additional pharmacophores .
  • Methoxy groups (CAS 1323490-64-7) improve aqueous solubility but may reduce CNS penetration due to increased polarity .

Preparation Methods

Route A: Ullmann Coupling-Mediated Assembly

This method involves constructing the imidazole-piperazine scaffold before introducing the trifluoromethylbenzoyl group.

Step 1 : Formation of 1-(p-tolyl)-1H-imidazole-2-carbaldehyde

  • Reagents : p-Toluidine, glyoxal, ammonium acetate
  • Conditions : Acetic acid, reflux (110°C, 8 hr)
  • Yield : 68–72%

Step 2 : Piperazine Ring Functionalization

  • Reaction : N-alkylation of piperazine with 1-(p-tolyl)-1H-imidazole-2-carbaldehyde
  • Catalyst : CuI (10 mol%), K₂CO₃ base
  • Solvent : DMF, 120°C, 12 hr
  • Intermediate : 4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine

Step 3 : Benzoylation with Trifluoromethylphenyl Group

  • Coupling Agent : 2-(Trifluoromethyl)benzoyl chloride
  • Base : Triethylamine (TEA) in dichloromethane (DCM)
  • Temperature : 0°C → room temperature, 4 hr
  • Crude Yield : 85%

Route B: Convergent Synthesis from Preformed Intermediates

This pathway utilizes pre-synthesized 4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine and 2-(trifluoromethyl)benzoyl chloride.

Key Reaction :
$$ \text{4-(1-(p-Tolyl)-1H-imidazol-2-yl)piperazine} + \text{2-(Trifluoromethyl)benzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} $$

Optimization Data :

Parameter Optimal Value Impact on Yield
Molar Ratio 1:1.2 (Piperazine:Acid chloride) Maximizes acylation
Solvent Dichloromethane Prevents hydrolysis
Base Triethylamine Neutralizes HCl byproduct
Reaction Time 4–6 hr Completes conversion

Purification :

  • Recrystallization Solvent : Methanol/acetone (3:1 v/v)
  • Purity Post-Crystallization : >99.5% by HPLC

Route C: Solid-Phase Combinatorial Synthesis

Developed for parallel synthesis, this method employs Wang resin-bound piperazine derivatives:

  • Resin Functionalization :

    • Wang resin → bromoacetylation → piperazine coupling
  • Imidazole Ring Formation :

    • Cyclization with p-tolylisocyanate under microwave irradiation (150°C, 20 min)
  • Cleavage and Benzoylation :

    • TFA cleavage → solution-phase acylation with 2-(trifluoromethyl)benzoyl chloride

Advantages :

  • Throughput : 48 compounds per batch
  • Purity Range : 92–97%

Critical Process Parameters

Catalytic Systems

Catalyst Reaction Step Yield Improvement
CuI/K₂CO₃ Ullmann coupling +22% vs. uncatalyzed
DMAP Acylation +15% rate acceleration
ZnCl₂ Chloromethylation Reduces byproducts

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO): Enhance coupling rates but complicate purification
  • Chlorinated Solvents (DCM, chloroform): Ideal for acid chloride reactions
  • Ether Solvents (THF): Suitable for low-temperature alkylations

Impurity Control and Characterization

Common Impurities

  • N-Hydroxymethyl Byproduct : Forms during incomplete acylation (<0.1% in optimized routes)
  • Diamide Impurity : From over-acylation (<0.05%)
  • Decanoic Acid Ester : Side product in laurate-containing routes (<0.03%)

Analytical Methods

Technique Parameters Purpose
HPLC C18 column, MeCN/H₂O (70:30), 1 mL/min Purity assessment
PXRD Cu Kα radiation, 2θ = 5–50° Polymorph identification
DSC Heating rate 10°C/min, N₂ atmosphere Melting point analysis

Industrial-Scale Manufacturing Considerations

Cost Drivers

  • 2-(Trifluoromethyl)benzoyl chloride : 58% of raw material cost
  • Catalyst Recycling : CuI recovery reduces expenses by 12%

Environmental Factors

  • Waste Streams :
    • Aqueous HCl (neutralization required)
    • Spent DMF (distillation recovery)

Emerging Methodologies

Photoredox Catalysis

Recent trials using Ir(ppy)₃ catalyst under blue LED light:

  • Benefits : 30% reduction in reaction time for imidazole formation
  • Limitations : Scalability challenges above 100g batches

Continuous Flow Systems

  • Residence Time : 8 min vs. 4 hr batch processing
  • Yield Improvement : 7–9% for acylation steps

Q & A

Q. What are the standard synthetic protocols for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

  • Imidazole ring formation : Condensation of glyoxal derivatives with ammonia and formaldehyde under controlled pH and temperature .
  • Piperazine coupling : Reaction of the imidazole intermediate with a piperazine derivative using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) .
  • Hydrochloride salt formation : Treatment with HCl in methanol/ether to improve solubility and stability .
    Key intermediates include the imidazole-piperazine core and the trifluoromethylphenyl ketone precursor. Purification via column chromatography (silica gel, gradient elution) is critical .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR : 1^1H and 13^13C NMR to verify aromatic protons (6.5–8.5 ppm), piperazine protons (2.5–4.0 ppm), and trifluoromethyl groups (−60 to −70 ppm in 19^19F NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at ~500 m/z) .
  • FT-IR : Peaks at 1650–1700 cm1^{-1} (C=O stretch) and 1100–1250 cm1^{-1} (C-F stretch) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Use polar aprotic solvents (DMSO) for stock solutions. For aqueous buffers, employ cyclodextrins or surfactants (e.g., Tween-80) .
  • Stability : Store lyophilized powder at −20°C. Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C) conditions .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Receptor binding assays : Radioligand displacement using 3^3H-labeled antagonists for histamine H1/H4 receptors, given structural analogs' activity .
  • Cytotoxicity screening : MTT assays in HEK-293 or HepG2 cells at 1–100 µM concentrations .

Advanced Research Questions

Q. How can reaction yields be improved for the imidazole-piperazine coupling step?

  • Optimize reaction conditions : Use microwave-assisted synthesis (100°C, 30 min) to enhance efficiency .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig coupling .
  • Alternative solvents : Replace DMF with ionic liquids (e.g., [BMIM][BF4_4]) to reduce side reactions .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
  • Metabolite identification : Incubate with liver microsomes (human/rat) to detect phase I/II metabolites .
  • Dose recalibration : Adjust for species-specific metabolic rates (e.g., allometric scaling) .

Q. How can computational modeling predict structure-activity relationships (SAR)?

  • Docking studies : Use AutoDock Vina to simulate binding to H1/H4 receptors, focusing on π-π stacking (imidazole-aromatic residues) and hydrogen bonds (piperazine-NH) .
  • QSAR models : Train with datasets of analogous compounds (e.g., logP, polar surface area) to predict IC50_{50} values .

Q. What analytical methods detect trace impurities or degradation products?

  • HPLC-MS/MS : Use C18 columns (ACN/water gradient) with ESI ionization to identify impurities at <0.1% levels .
  • Forced degradation studies : Expose to heat (60°C), light (UV-A), and oxidants (H2_2O2_2) to simulate stability challenges .

Q. How can polymorphism affect formulation development?

  • PXRD and DSC : Screen for crystalline vs. amorphous forms. Polymorphs with higher melting points (>200°C) often exhibit better stability .
  • Solvent crystallization trials : Test ethanol/water mixtures to isolate the most thermodynamically stable form .

Q. What in vivo models are appropriate for autoimmune disorder studies?

  • Collagen-induced arthritis (CIA) in mice : Dose orally (10–50 mg/kg/day) and monitor lymphocyte counts and joint inflammation .
  • S1PL knockout models : Compare efficacy with LX2931/LX2932 analogs to validate target engagement .

Data Contradiction Analysis

Q. How to address conflicting solubility data across studies?

  • Standardize protocols : Use identical buffer systems (e.g., PBS pH 7.4) and temperature (25°C) .
  • Validate with multiple techniques : Compare shake-flask, nephelometry, and computational (LogS) results .

Q. Why do receptor binding assays show variable IC50_{50}50​ values?

  • Receptor subtype selectivity : Test against H1 (CHO-K1 cells) vs. H4 (HEK-293 cells) to clarify off-target effects .
  • Ligand batch variability : Characterize purity (≥95% by HPLC) and confirm stereochemistry (if applicable) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

IntermediateSynthesis StepCharacterization DataReference
Imidazole-piperazine coreGlyoxal condensation1^1H NMR (DMSO-d6): δ 7.2 (s, 1H, imidazole)
Trifluoromethylphenyl ketoneFriedel-Crafts acylationHRMS: [M+H]+^+ 321.1 m/z

Q. Table 2. Recommended In Vivo Dosing Parameters

ModelDose (mg/kg/day)EndpointEfficacy MetricReference
CIA mice20Joint swelling≥50% reduction vs. control
S1PL-deficient mice50Lymphocyte countReversible reduction

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